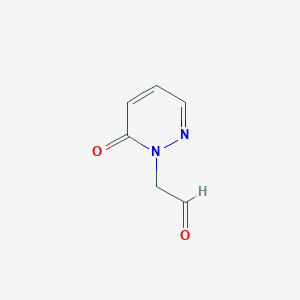
2-(6-Oxopyridazin-1(6H)-YL)acetaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(6-Oxopyridazin-1(6H)-YL)acetaldehyde is an organic compound that belongs to the pyridazine family. Pyridazines are heterocyclic aromatic compounds containing a six-membered ring with two adjacent nitrogen atoms. This compound is characterized by the presence of an oxo group (a carbonyl group) at the 6th position of the pyridazine ring and an acetaldehyde group attached to the nitrogen atom at the 1st position. It is of interest in various fields of chemistry due to its unique structure and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(6-Oxopyridazin-1(6H)-YL)acetaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 6-chloropyridazine with acetaldehyde in the presence of a base such as sodium hydroxide. The reaction proceeds through nucleophilic substitution, where the chlorine atom is replaced by the acetaldehyde group.
Another method involves the oxidation of 2-(6-hydroxypyridazin-1(6H)-YL)acetaldehyde using an oxidizing agent such as potassium permanganate or chromium trioxide. This reaction converts the hydroxyl group to an oxo group, resulting in the formation of this compound.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using the methods mentioned above. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(6-Oxopyridazin-1(6H)-YL)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The hydrogen atoms on the pyridazine ring can be substituted with various functional groups using electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, and other strong oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Electrophiles such as halogens, nitro groups, and alkyl groups.
Major Products Formed
Oxidation: 2-(6-Oxopyridazin-1(6H)-YL)acetic acid.
Reduction: 2-(6-Hydroxypyridazin-1(6H)-YL)acetaldehyde.
Substitution: Various substituted pyridazine derivatives.
Wissenschaftliche Forschungsanwendungen
2-(6-Oxopyridazin-1(6H)-YL)acetaldehyde has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules
Biology: The compound is studied for its potential biological activity. It can serve as a lead compound in the development of new pharmaceuticals and agrochemicals.
Medicine: Research is ongoing to explore its potential therapeutic effects. It may have applications in the treatment of various diseases due to its ability to interact with biological targets.
Industry: It is used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of 2-(6-Oxopyridazin-1(6H)-YL)acetaldehyde involves its interaction with molecular targets in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the modulation of their activity. The oxo and aldehyde groups play a crucial role in these interactions, allowing the compound to act as an electrophile and react with nucleophiles such as amino acids and nucleotides.
Vergleich Mit ähnlichen Verbindungen
2-(6-Oxopyridazin-1(6H)-YL)acetaldehyde can be compared with other similar compounds, such as:
2-(6-Hydroxypyridazin-1(6H)-YL)acetaldehyde: This compound has a hydroxyl group instead of an oxo group, which affects its reactivity and chemical properties.
2-(6-Chloropyridazin-1(6H)-YL)acetaldehyde: The presence of a chlorine atom instead of an oxo group results in different chemical behavior and reactivity.
2-(6-Methylpyridazin-1(6H)-YL)acetaldehyde: The methyl group affects the compound’s steric and electronic properties, leading to variations in its reactivity and applications.
The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties.
Eigenschaften
Molekularformel |
C6H6N2O2 |
|---|---|
Molekulargewicht |
138.12 g/mol |
IUPAC-Name |
2-(6-oxopyridazin-1-yl)acetaldehyde |
InChI |
InChI=1S/C6H6N2O2/c9-5-4-8-6(10)2-1-3-7-8/h1-3,5H,4H2 |
InChI-Schlüssel |
ZASBHWMMMVKVEG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(N=C1)CC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-Bromo-7,8-dihydrobenzo[4,5]imidazo[1,2-A]pyridin-9(6H)-one](/img/structure/B13041611.png)
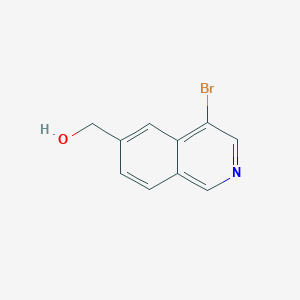
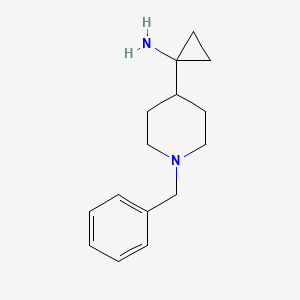
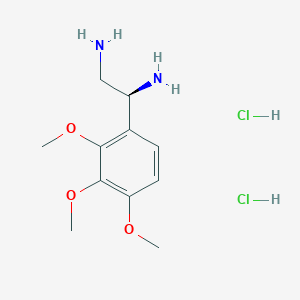
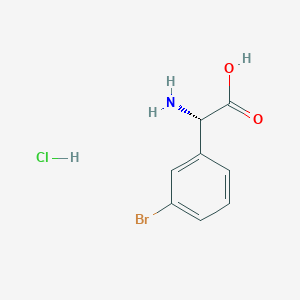
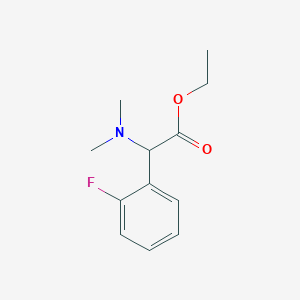
![Ethyl 3-amino-5-methoxy-4,5,6,7-tetrahydrobenzo[B]thiophene-2-carboxylate](/img/structure/B13041655.png)
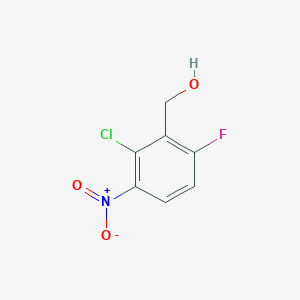
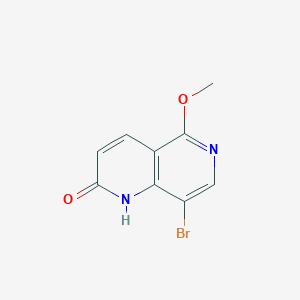
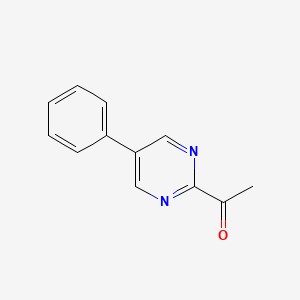


![2-[(1S,2S)-1-amino-2-hydroxypropyl]phenol](/img/structure/B13041698.png)
